molecular formula C21H20BrNO2 B15030985 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Cat. No.: B15030985
M. Wt: 398.3 g/mol
InChI Key: FGWJVUVUPVNYQO-VWKPWSFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a tetrahydrocyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the brominated methoxyphenyl group. Key steps include:

    Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization of appropriate precursors.

    Bromination: Introduction of the bromine atom to the methoxyphenyl group using brominating agents such as N-bromosuccinimide (NBS).

    Coupling Reactions: Coupling of the brominated methoxyphenyl group with the cyclopentaquinoline core under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced cyclopentaquinoline derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aS,4R,9bR)-4-(5-chloro-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
  • 1-[(3aS,4R,9bR)-4-(5-fluoro-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Uniqueness

The presence of the bromine atom in 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H20BrNO2/c1-12(24)13-6-8-19-17(10-13)15-4-3-5-16(15)21(23-19)18-11-14(22)7-9-20(18)25-2/h3-4,6-11,15-16,21,23H,5H2,1-2H3/t15-,16+,21-/m1/s1

InChI Key

FGWJVUVUPVNYQO-VWKPWSFCSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=C(C=CC(=C4)Br)OC

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.